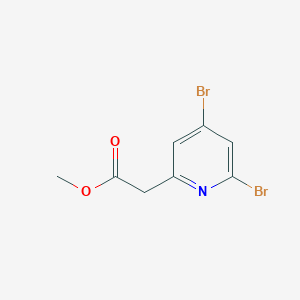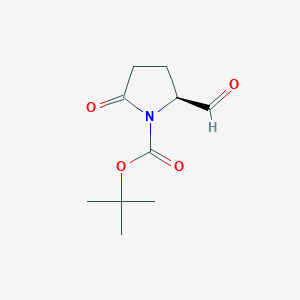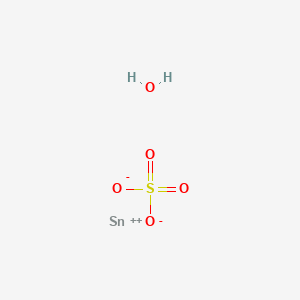
Tin(II) sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to yellowish crystalline solid that is deliquescent, meaning it can absorb moisture from the air and dissolve in it . This compound is commonly used as a source of tin(II) ions in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(II) sulfate hydrate can be synthesized through a displacement reaction between metallic tin and copper(II) sulfate. The reaction is as follows :
Sn (s) + CuSO4(aq) → Cu (s) + SnSO4(aq)
Another method involves the precipitation of tin(II) sulfate from a solution of tin(II) chloride and sulfuric acid. The reaction conditions, such as the concentration of sulfuric acid, heating temperature, and time, play a crucial role in determining the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of tin metal with sulfuric acid under controlled conditions. The process may include steps such as filtration, washing, and drying to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tin(II) sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: Tin(II) sulfate can be oxidized to tin(IV) compounds.
Reduction: It can reduce other metal ions, such as mercury(II) chloride to mercury(I) chloride or metallic mercury.
Substitution: Tin(II) sulfate can participate in substitution reactions with other sulfates or chlorides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, hydrochloric acid, and other metal salts. The reactions often require specific conditions such as controlled temperature and pH to achieve the desired products .
Major Products
Major products formed from reactions involving this compound include tin(IV) oxide, tin(II) chloride, and various tin sulfides .
Scientific Research Applications
Tin(II) sulfate hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tin(II) sulfate hydrate involves the release of tin(II) ions in aqueous solutions. These ions can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function . The pathways involved in these interactions depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tin(II) sulfate hydrate include:
Tin(II) chloride (SnCl₂): Used as a reducing agent and in the preparation of other tin compounds.
Tin(II) bromide (SnBr₂): Used in organic synthesis and as a catalyst.
Tin(II) iodide (SnI₂): Used in the synthesis of organotin compounds.
Uniqueness
This compound is unique due to its deliquescent nature and its ability to provide a pure source of tin(II) ions without contamination from tin(IV) species . This makes it particularly valuable in applications where high-purity tin(II) ions are required.
Properties
Molecular Formula |
H2O5SSn |
|---|---|
Molecular Weight |
232.79 g/mol |
IUPAC Name |
tin(2+);sulfate;hydrate |
InChI |
InChI=1S/H2O4S.H2O.Sn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |
InChI Key |
SGSBWKDYVCTXQM-UHFFFAOYSA-L |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


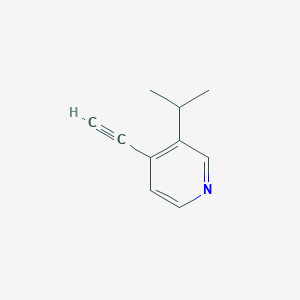
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

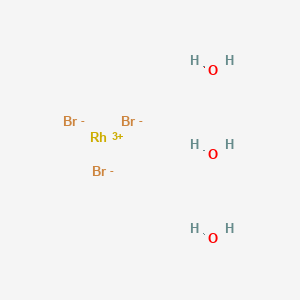
![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
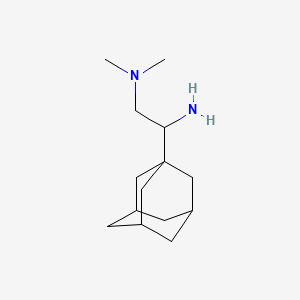
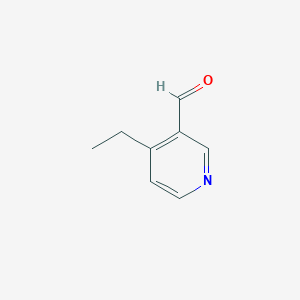
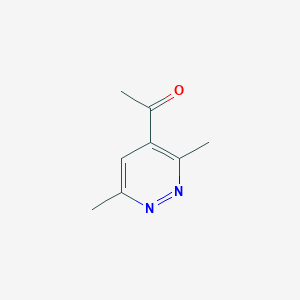
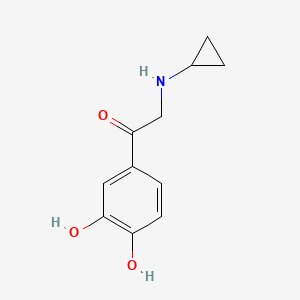
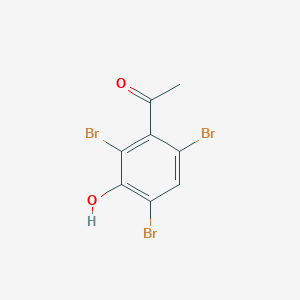
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine](/img/structure/B13113942.png)
